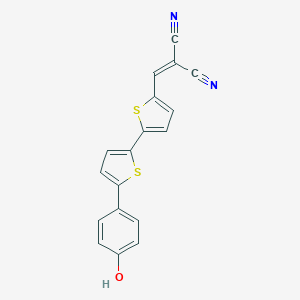

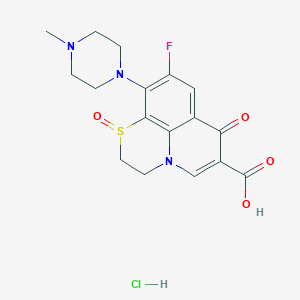

2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile

Descripción general

Descripción

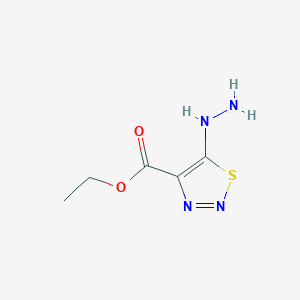

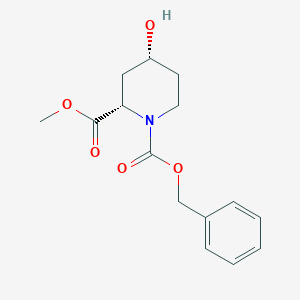

The compound “2-((5’-(4-Hydroxyphenyl)-2,2’-bithiophen-5-yl)methylene)malononitrile” is a chemical compound with a complex structure . It is also known as NIAD-4 . This compound has been used in scientific research, particularly in the field of nanotechnology, organic electronics, and material science.

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups . The exact structure can be determined using various spectroscopic techniques, including NMR spectroscopy .Chemical Reactions Analysis

The compound exhibits interesting emission behavior when solvated in different alcoholic and aprotic solvents . In alcoholic solvents, high solvent viscosity causes an obvious enhancement of fluorescence because of the restriction of torsion of the compound . In aprotic solvents, high solvent polarity leads to a remarkable redshift of the emission spectra suggesting strong solvation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. The compound’s melting point, boiling point, density, molecular formula, and molecular weight can be determined .Aplicaciones Científicas De Investigación

Improvement of Optoelectronic and Photovoltaic Properties

A study highlights the enhancement of optoelectronic and photovoltaic properties in donor–acceptor small molecular oligothiophenes. Through the incorporation of a naphthalenediimide unit, a novel donor material exhibited significant improvements, demonstrating a power conversion efficiency of 3.01% under specific conditions when integrated into solution-processable bulk heterojunction solar cells with PC61BM as an acceptor material (Bobe et al., 2015).

Chlorinated Thiophenes and Tautomeric Properties

Research on chlorinated thiophenes revealed the synthesis and reaction behaviors of hydroxythiophenes, contributing to the understanding of their tautomeric properties. The study also explored the reactions of these compounds with various reagents, providing insights into their structural and reactive nature (Skramstad et al., 2000).

Phototoxic Activities of Thiophenes

A report on two new thiophenes isolated from Echinops latifolius detailed their significant inhibition activities against human cancer cell lines. This study is crucial for understanding the potential therapeutic applications of thiophene derivatives and their effectiveness under specific conditions (Wang et al., 2007).

Electropolymerization of Thiophenes

Research into the electropolymerization of 3,5-dithienylpyridines and their complexes provides valuable insights into their electrochemical properties. This includes the generation of new electrochromic polymers and the identification of stability factors relevant to the copolymers of thiophene and pyridine (Krompiec et al., 2008).

Propiedades

IUPAC Name |

2-[[5-[5-(4-hydroxyphenyl)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2OS2/c19-10-12(11-20)9-15-5-6-17(22-15)18-8-7-16(23-18)13-1-3-14(21)4-2-13/h1-9,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFRZDOQQDHVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(S3)C=C(C#N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430674 | |

| Record name | NIAD-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile | |

CAS RN |

868592-56-7 | |

| Record name | NIAD-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)

![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)